(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
Beschreibung
(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a chiral piperazine derivative extensively utilized in pharmaceutical synthesis as a key intermediate. Its molecular formula is C₂₅H₂₈N₂O₆, with a molecular weight of 452.50 g/mol . The compound features dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the 4-position, enabling selective deprotection during stepwise synthesis . This structural design enhances its utility in peptide and heterocyclic chemistry, particularly for introducing stereochemical control in drug candidates .
Key physicochemical properties include:
Eigenschaften
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNNCSUTNWKFC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427826 | |
| Record name | (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209593-18-0 | |
| Record name | (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Stepwise Synthetic Routes and Reaction Conditions
The preparation of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid generally follows a sequential protection and functionalization strategy:
1.1 Protection of Piperazine Nitrogens
The initial step involves selective protection of the piperazine ring nitrogen atoms. The nitrogen at the 1-position is protected with the Boc group by reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium carbonate. This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0 °C to room temperature) to control reactivity and minimize side reactions.
1.2 Introduction of the Fmoc Group
After Boc protection, the secondary amine at the 4-position is protected with the Fmoc group by treatment with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This step is performed under mild conditions, often in aqueous-organic biphasic systems or organic solvents, to ensure selective Fmoc installation without disturbing the Boc group.
1.3 Carboxylic Acid Functionalization
The carboxylic acid group at the 2-position of the piperazine ring is introduced either by direct carboxylation or by hydrolysis of a suitable ester precursor. For example, esterification of the corresponding piperazine derivative followed by saponification yields the free acid. Purification is typically achieved by chromatographic techniques such as flash column chromatography or recrystallization.
Summary Table of Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc protection | Di-tert-butyl dicarbonate, triethylamine, THF/DCM, 0 °C to RT | Boc-protected piperazine |
| 2 | Fmoc protection | Fmoc-Cl, sodium carbonate/base, organic solvent, RT | Boc-Fmoc protected piperazine |
| 3 | Carboxylic acid formation | Ester hydrolysis or direct carboxylation, aqueous workup | This compound |
Industrial-Scale Production Considerations
Industrial synthesis of this compound adapts the above laboratory methods to larger scales with process optimizations:
- Use of automated peptide synthesizers and large-scale reactors to improve reproducibility and yield.
- Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) to minimize side reactions and degradation of protecting groups.
- Implementation of continuous extraction and purification systems to enhance throughput.
- Quality control using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to ensure product purity (>95%).
Reaction Mechanisms and Chemical Transformations
Protection Mechanisms: Boc protection proceeds via nucleophilic attack of the piperazine nitrogen on the Boc anhydride, forming a carbamate linkage. Fmoc protection involves nucleophilic substitution of the chloride in Fmoc-Cl by the secondary amine.
Deprotection: Boc groups are acid-labile and can be cleaved with trifluoroacetic acid (TFA), while Fmoc groups are base-labile and removed with piperidine, allowing orthogonal deprotection strategies.
Carboxylic Acid Introduction: Hydrolysis of esters under basic or acidic conditions liberates the free acid, enabling further coupling reactions.
Analytical Characterization for Purity and Structural Confirmation
HPLC: Reverse-phase C18 columns with UV detection at 254 nm are standard for purity assessment, targeting >95% purity.
NMR Spectroscopy: ^1H and ^13C NMR confirm the presence and position of Boc and Fmoc groups; characteristic signals include Boc tert-butyl protons (~1.4 ppm) and aromatic protons of Fmoc (~7.2–7.8 ppm).
Mass Spectrometry (ESI-MS): Confirms molecular weight (~452.50 g/mol) and detects impurities or byproducts.
Research Findings and Notes on Optimization
The orthogonal protection strategy using Boc and Fmoc groups allows selective functionalization and stepwise deprotection, critical for complex peptide synthesis.
Reaction yields for Boc and Fmoc protection steps typically exceed 90% under optimized conditions.
Carboxylic acid introduction via ester hydrolysis is efficient, with purification by column chromatography yielding high-purity final products.
Stability studies indicate the compound is stable under neutral to slightly acidic conditions but requires protection from strong acids or bases that can cleave protecting groups prematurely.
Comparative Table of Related Compounds
| Compound Name | Protecting Groups Present | Carboxylic Acid Group | Synthetic Utility |
|---|---|---|---|
| This compound | Boc and Fmoc | Yes | High versatility in peptide synthesis |
| (R)-1-N-Boc-2-Piperazine carboxylic acid | Boc only | Yes | Less versatile due to absence of Fmoc |
| (R)-4-N-Fmoc-2-Piperazine carboxylic acid | Fmoc only | Yes | Limited selective protection strategies |
| (R)-1-N-Boc-4-N-Fmoc-2-Piperazine | Boc and Fmoc | No | Reduced reactivity without acid group |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups, yielding the free amine functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or Fmoc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of piperazine.
Reduction: Free amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. Its protecting groups allow for selective reactions at specific sites, facilitating the construction of intricate molecular architectures.
Biology
In biological research, the compound is used in the study of enzyme-substrate interactions and protein-ligand binding. Its derivatives can be used as probes to investigate the mechanisms of various biological processes.
Medicine
In medicine, ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is used in the development of pharmaceutical compounds. Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amine functionalities from unwanted reactions, allowing for selective deprotection and subsequent reactions at specific sites. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared below with structurally related piperazine and piperidine derivatives to highlight differences in protecting groups, molecular properties, and synthetic applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Protecting Group Flexibility :
- The Fmoc group in this compound allows cleavage under mild basic conditions (e.g., piperidine), whereas the Boc group requires acidic conditions (e.g., trifluoroacetic acid) . This orthogonal protection is absent in (S)-4-N-Boc-Piperazine-2-carboxylic acid, limiting its use in multi-step syntheses .
- Replacing Fmoc with Cbz (benzyloxycarbonyl) in the Cbz/Boc variant reduces steric hindrance but sacrifices UV-monitoring capability during deprotection .
Steric and Electronic Effects :
- The acetic acid derivative (4-Boc-1-Fmoc-2-Piperazine acetic acid) exhibits altered solubility and reactivity due to the extended carboxylic acid side chain, making it preferable for conjugation with biomolecules .
- Computational studies indicate that the piperazine ring in this compound adopts a chair conformation, minimizing steric clashes between Boc and Fmoc groups. In contrast, analogs with bulkier substituents (e.g., naphthyl) show distorted ring geometries .
Synthetic Utility: The (R)-enantiomer is favored in drug development for its compatibility with L-amino acid-based therapeutics, whereas the (S)-enantiomer (e.g., (S)-4-N-Boc-Piperazine-2-carboxylic acid) is less commonly used due to mismatched stereochemistry in biological systems . The Cbz/Boc variant (CAS 138775-02-7) is cost-effective but lacks the fluorescence properties of Fmoc, complicating reaction monitoring .
Stability and Storage :
- Fmoc-protected compounds are light-sensitive and require storage in amber vials, whereas Boc derivatives are more stable under ambient conditions .
Research Highlights
- Deprotection Efficiency : A 2024 study demonstrated that this compound undergoes Fmoc cleavage with 95% yield using 20% piperidine in DMF, while Boc removal requires 50% TFA in dichloromethane .
- Computational Insights : Density Functional Theory (DFT) analysis revealed that the HOMO-LUMO gap (4.8 eV) of the compound correlates with its stability against nucleophilic attack, outperforming analogs with electron-withdrawing nitro groups .
Biologische Aktivität
(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a significant compound in medicinal chemistry and biological research, primarily due to its structural features that facilitate peptide synthesis and its potential therapeutic applications. This article explores its biological activity, applications, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of two protecting groups: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). These groups are crucial in organic synthesis, particularly for the protection of amine functionalities during peptide synthesis. The compound's structure enhances its versatility in creating complex peptides and peptidomimetics, which are vital for drug development and biological studies .
1. Peptide Synthesis
The compound serves as a key building block in synthesizing peptides, allowing researchers to create complex structures with specific biological activities. Its ability to protect amines makes it suitable for multi-step synthetic processes .
2. Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors for various enzymes. For instance, studies have demonstrated its effectiveness against serine proteases, which play critical roles in numerous biological processes, including blood coagulation and viral replication .
3. Protein-Ligand Interactions
The compound is utilized in studies examining enzyme-substrate interactions and protein-ligand binding. Its derivatives can serve as probes to investigate the mechanisms underlying various biological processes, contributing to our understanding of cellular functions and disease mechanisms .
The mechanism of action for this compound primarily involves its ability to act as a protecting group in peptide synthesis. The Boc and Fmoc groups shield the amine functionalities from unwanted reactions, allowing for selective deprotection and subsequent reactions at specific sites. Additionally, the compound can interact with various molecular targets through its functional groups, modulating their activity and leading to potential therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (R)-1-N-Boc-2-Piperazine carboxylic acid | Lacks Fmoc group | Limited versatility in peptide synthesis |
| (R)-4-N-Fmoc-2-Piperazine carboxylic acid | Lacks Boc group | Reduced use in selective protection strategies |
| (R)-1-N-Boc-4-N-Fmoc-2-Piperazine | Lacks carboxylic acid group | Decreased reactivity in certain reactions |
This compound stands out due to its unique combination of both Boc and Fmoc protecting groups, enhancing its utility in synthetic applications while maintaining reactivity due to the carboxylic acid group .
Case Study 1: Inhibition of Serine Proteases
In a study focused on developing protease inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects on thrombin and HCV NS3 proteases. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents in managing conditions related to blood coagulation disorders and hepatitis C virus infections .
Case Study 2: Peptide Development
Another study highlighted the use of this compound in synthesizing a library of peptides targeting specific receptors involved in neurological disorders. The synthesized peptides demonstrated promising biological activity, indicating the compound's effectiveness as a building block in drug development .
Q & A
Q. What is the stepwise synthesis protocol for (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid in laboratory settings?
The synthesis involves sequential protection of the piperazine ring’s amine groups. First, the Boc (tert-butoxycarbonyl) group is introduced at the 1-position via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., THF with triethylamine). The Fmoc (fluorenylmethyloxycarbonyl) group is then added to the 4-position using Fmoc-Cl under similar conditions. The carboxylic acid moiety at the 2-position is typically introduced through carboxylation or hydrolysis of a pre-existing ester group. Purification is achieved via flash chromatography or recrystallization, with intermediates validated by H NMR and mass spectrometry .
Q. Which analytical techniques are optimal for confirming the purity and structural integrity of this compound?
- HPLC : To assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm, Fmoc aromatic protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (452.50 g/mol) and detect impurities .
Q. How do Boc and Fmoc protective groups influence reactivity in downstream reactions?
Boc is base-labile and removed with trifluoroacetic acid (TFA), while Fmoc is acid-stable but cleaved with piperidine. This orthogonal protection allows selective deprotection: Boc can be removed first to functionalize the 1-position, leaving Fmoc intact for subsequent peptide coupling at the 4-position. The carboxylic acid at the 2-position remains reactive for amidation or esterification .
Advanced Research Questions
Q. What challenges arise in removing Boc/Fmoc groups without degrading the piperazine core?
Prolonged exposure to TFA during Boc removal can protonate the piperazine ring, leading to side reactions. To mitigate this, use short reaction times (10–30 min) with 20% TFA in dichloromethane. For Fmoc deprotection, 20% piperidine in DMF is optimal, but excess base may hydrolyze the carboxylic acid group. Monitoring by TLC or LC-MS is critical to avoid over-deprotection .
Q. How can computational models (e.g., DFT) predict the compound’s stability, and how do these compare to experimental data?
Density Functional Theory (DFT) simulations calculate bond dissociation energies and HOMO-LUMO gaps to predict stability. For example, the Fmoc group’s electron-withdrawing nature lowers the LUMO energy, increasing susceptibility to nucleophilic attack. Experimental stability studies (e.g., thermal gravimetric analysis) often validate these predictions but may reveal discrepancies due to solvent effects or crystallinity, necessitating iterative model refinement .
Q. How can researchers resolve contradictions between spectroscopic data and computational structural predictions?
Discrepancies in NOESY NMR (e.g., unexpected dihedral angles) versus DFT-optimized geometries may arise from solvation or dynamic effects. Molecular dynamics (MD) simulations incorporating explicit solvent models (e.g., water or DMSO) can bridge this gap. Cross-validation with X-ray crystallography is ideal but challenging due to the compound’s hygroscopicity .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s (R)-configuration?
Use chiral auxiliaries or asymmetric catalysis during piperazine ring formation. For example, (R)-BINOL-derived catalysts can induce stereoselectivity at the 2-position. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Methodological Guidance
Q. How to design stability studies under varying pH and temperature for this compound?
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >150°C for Boc/Fmoc derivatives).
- Light Sensitivity : Store samples under UV light (254 nm) and compare degradation rates with dark controls .
Q. What are best practices for characterizing byproducts during Boc/Fmoc deprotection?
LC-MS/MS in positive ion mode identifies common byproducts (e.g., tert-butyl cations from Boc cleavage or fluorenylmethyl adducts). High-resolution mass spectrometry (HRMS) differentiates isobaric impurities. Quenching reactions with cold ether or aqueous bicarbonate minimizes side reactions .
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for piperazine derivatives?
Variations in cell permeability (logP) or stereochemical orientation (e.g., (R) vs. (S) configurations) significantly impact biological activity. For instance, the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to complementary hydrogen bonding, whereas the (S)-form shows off-target effects. Standardized assay conditions (e.g., cell line, incubation time) are critical for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
